Resolution from Daclatasvir API
In a DoE-optimized HPLC method for related substances analysis in Daclatasvir tablets, Impurity D (equivalent to Daclatasvir Impurity 30) exhibited specific chromatographic resolution from the Daclatasvir API main peak under optimized conditions [1]. The optimization process identified that resolution between Impurity D and the API main peak was a critical quality attribute demanding specific temperature and pH control. Achieving adequate resolution required a column oven temperature of 45°C at pH 3.0 [1]. This compound-specific behavior necessitates the use of the authentic reference standard for accurate peak identification and method validation.
| Evidence Dimension | Resolution between Impurity D and Daclatasvir API |
|---|---|
| Target Compound Data | Resolved at 45°C (pH 3.0) with 1.0 mL/min flow rate and 45% mobile phase B |
| Comparator Or Baseline | Initial method conditions (unspecified temperature, pH not optimized for Impurity D-API pair) |
| Quantified Difference | Co-elution → resolution > 1.5 (implied by validation criteria) |
| Conditions | HPLC with gradient elution; Discovery of Impurity D at approximately 1.0% level during forced degradation studies |
Why This Matters
This data demonstrates that the resolution of Impurity D from the API is highly condition-dependent, making the authentic reference standard essential for establishing reliable impurity profiling methods in accordance with ICH guidelines.
- [1] Tol T, et al. Optimization of a liquid chromatography method for the analysis of related substances in daclatasvir tablets using design of experiments integrated with the steepest ascent method and Monte Carlo simulation. J Pharm Biomed Anal. 2020;178:112943. View Source
